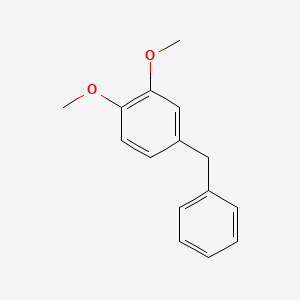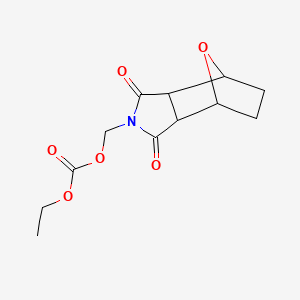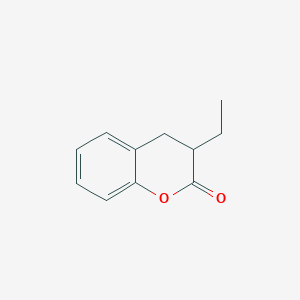
3-Ethylchroman-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethylchroman-2-one is an organic compound belonging to the chromanone family Chromanones are bicyclic compounds consisting of a benzene ring fused to a dihydropyran ring The presence of an ethyl group at the third position of the chromanone structure distinguishes this compound from other chromanones
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylchroman-2-one typically involves the cyclization of appropriate precursors. One common method is the Friedel-Crafts acylation of ethylbenzene with ethyl acetoacetate, followed by cyclization to form the chromanone structure. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 3-Ethylchroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chroman-2,3-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming 3-ethylchromanol.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Chroman-2,3-dione derivatives.
Reduction: 3-Ethylchromanol.
Substitution: Various substituted chromanones depending on the reagents used.
Scientific Research Applications
3-Ethylchroman-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent due to its pharmacological activities.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Ethylchroman-2-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Chroman-2-one: Lacks the ethyl group at the third position.
3-Methylchroman-2-one: Contains a methyl group instead of an ethyl group.
4-Hydroxychroman-2-one: Has a hydroxyl group at the fourth position.
Uniqueness: 3-Ethylchroman-2-one is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity
Properties
CAS No. |
77202-48-3 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-ethyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C11H12O2/c1-2-8-7-9-5-3-4-6-10(9)13-11(8)12/h3-6,8H,2,7H2,1H3 |
InChI Key |
ZYRMAKJKMHWGCK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


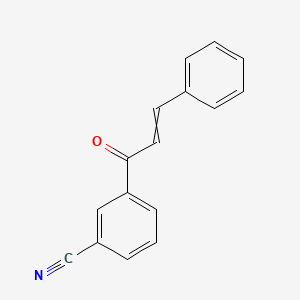
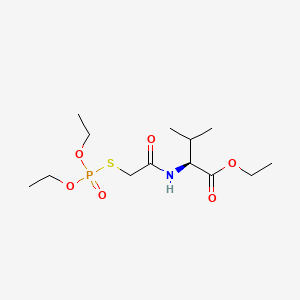
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
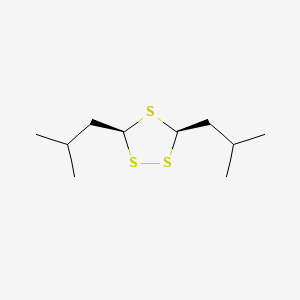
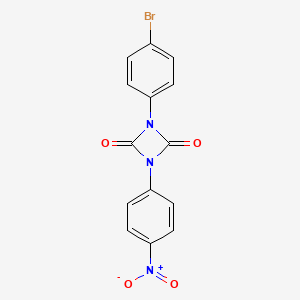
![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium dibromide](/img/structure/B14451995.png)

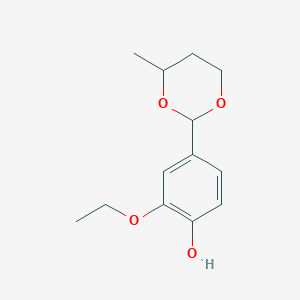
![3-Methyl-2-(pyridin-4-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14452023.png)

![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)
